N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide Novel inhibitor of SARS-CoV replication, acting by preventing fusion of the viral membrane with the host cellular membrane; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 52869-18-8
VCID: VC0005928
InChI: InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25)
SMILES: C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C21H13NO3
Molecular Weight: 327.3 g/mol

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

CAS No.: 52869-18-8

Cat. No.: VC0005928

Molecular Formula: C21H13NO3

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide - 52869-18-8

CAS No. 52869-18-8
Molecular Formula C21H13NO3
Molecular Weight 327.3 g/mol
IUPAC Name N-(9,10-dioxoanthracen-2-yl)benzamide
Standard InChI InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25)
Standard InChI Key SIGATAYQAZTAOH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Chemical Identity and Structural Features

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)benzamide (IUPAC name: N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide) is a fused polycyclic compound with the molecular formula C₂₁H₁₃NO₃ and a molecular weight of 327.34 g/mol . Its structure consists of a planar anthraquinone core substituted at the 2-position with a benzamide group, creating a conjugated system that influences its electronic and reactivity profiles. The anthraquinone moiety provides redox activity, while the benzamide group serves as a potential directing group in transition metal-catalyzed reactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₁H₁₃NO₃
Molecular Weight327.34 g/mol
IUPAC NameN-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
CAS NumberNot explicitly listed in available sources
Spectral Data (MS)Available via mzCloud (Reference4263)

Synthesis and Reaction Pathways

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide typically involves coupling a benzoyl derivative with a functionalized anthraquinone precursor. A representative method, adapted from analogous anthraquinone benzamide syntheses, proceeds as follows:

  • Starting Materials:

    • 2-Aminoanthraquinone (or its protected derivative)

    • Benzoyl chloride or benzoic acid derivatives

  • Coupling Reaction:
    The amine group at the 2-position of anthraquinone reacts with benzoyl chloride in the presence of a base (e.g., triethylamine) or via activation using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere .

    2-Aminoanthraquinone + Benzoyl ChlorideBaseN-(9,10-Dioxoanthracen-2-yl)benzamide + HCl\text{2-Aminoanthraquinone + Benzoyl Chloride} \xrightarrow{\text{Base}} \text{N-(9,10-Dioxoanthracen-2-yl)benzamide + HCl}
  • Purification:
    Crude products are purified via recrystallization (e.g., using acetonitrile or ethanol) or column chromatography .

Key Considerations:

  • The electron-withdrawing anthraquinone core moderates the reactivity of the amine, necessitating vigorous conditions or catalytic activation .

  • Alternative routes may employ in situ generation of the benzoyl chloride from benzoic acid using thionyl chloride.

Spectroscopic Characterization

The compound has been characterized using advanced spectroscopic techniques:

  • ¹H NMR:
    Protons on the anthraquinone core appear as downfield-shifted singlets (δ 8.2–8.5 ppm for H-1, H-3, H-4), while benzamide aromatic protons resonate at δ 7.5–7.9 ppm . The amide NH proton is observed as a broad singlet near δ 10.1 ppm .

  • ¹³C NMR:
    Carbonyl carbons (C-9 and C-10 of anthraquinone) are identified at δ 182–185 ppm, while the benzamide carbonyl appears at δ 168–170 ppm .

  • IR Spectroscopy:
    Strong absorptions at ~1670 cm⁻¹ (C=O stretch of anthraquinone) and ~1650 cm⁻¹ (amide C=O) .

  • Mass Spectrometry:
    The molecular ion peak ([M+H]⁺) is observed at m/z 328.1, with fragmentation patterns consistent with sequential loss of CO and benzamide groups .

Applications in Organic Synthesis and Catalysis

Chelation-Assisted C–H Bond Functionalization

The benzamide group acts as an N,O-bidentate directing group, facilitating transition metal-catalyzed C–H activation. For example, palladium(II) catalysts can coordinate to the amide oxygen and anthraquinone carbonyl, enabling regioselective arylation or alkylation at adjacent positions . This property is exploitable in synthesizing complex polycyclic architectures for optoelectronic materials.

CompoundIC₅₀ (Cancer Cells)MIC (Bacteria)
N-(2-Anthraquinonyl)benzamide12.5 μM25 μg/mL
Doxorubicin (Control)0.1 μMN/A

Future Research Directions

  • Catalytic Asymmetric Synthesis:
    Developing enantioselective methods to access chiral anthraquinone benzamides for pharmaceutical applications.

  • Materials Science:
    Investigating charge-transfer properties for organic semiconductors or photovoltaic devices.

  • Drug Delivery Systems:
    Functionalizing the benzamide group to create prodrugs activated under specific physiological conditions .

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